molecular formula C19H21N3OS B2748561 (E)-4-(dimethylamino)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850903-21-8

(E)-4-(dimethylamino)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2748561
CAS No.: 850903-21-8
M. Wt: 339.46
InChI Key: DPKXFDGWPMJZCL-FMQUCBEESA-N
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Description

This compound features a benzo[d]thiazol core substituted with three methyl groups (3,4,6-positions) and an (E)-configured benzamide moiety containing a dimethylamino group at the para position. Its structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors via hydrogen bonding and π-π interactions .

Properties

IUPAC Name

4-(dimethylamino)-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c1-12-10-13(2)17-16(11-12)24-19(22(17)5)20-18(23)14-6-8-15(9-7-14)21(3)4/h6-11H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKXFDGWPMJZCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=NC(=O)C3=CC=C(C=C3)N(C)C)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(dimethylamino)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves the condensation of 3,4,6-trimethylbenzothiazole with 4-(dimethylamino)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually refluxed in an appropriate solvent, such as dichloromethane or chloroform, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(dimethylamino)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Biological Applications

  • Anticancer Activity
    • Research indicates that compounds similar to (E)-4-(dimethylamino)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide exhibit significant anticancer properties. For instance, related benzamide derivatives have been shown to inhibit histone deacetylases, leading to cell cycle arrest and apoptosis in various cancer cell lines . This suggests potential applications in cancer therapeutics.
  • Fluorescent Sensing
    • A study on azo compounds derived from dimethylaminobenzamide highlighted their utility as fluorescent sensors for detecting metal ions such as Fe³⁺. These compounds demonstrated high sensitivity and selectivity, indicating that similar derivatives could be developed for environmental monitoring and analytical chemistry applications .

Case Study 1: Anticancer Properties

A series of experiments were conducted on derivatives of benzamide, including this compound. The studies revealed that these compounds effectively induced apoptosis in human cancer cells through the inhibition of histone deacetylases. The results underscore the compound's potential as a novel anticancer agent.

Case Study 2: Metal Ion Detection

In another study focusing on the development of a colorimetric sensor based on benzamide derivatives, it was found that the compound could selectively detect Fe³⁺ ions with a detection limit significantly lower than EPA standards for drinking water. The sensor exhibited a visible color change from yellow to red upon binding with iron ions, showcasing its practical application in environmental chemistry .

Data Table: Comparison of Biological Activities

Compound NameActivity TypeMechanism of ActionReference
This compoundAnticancerHistone deacetylase inhibition
Azo CompoundFluorescent SensorMetal ion complexation

Mechanism of Action

The mechanism of action of (E)-4-(dimethylamino)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Steric and Electronic Effects : The 3,4,6-trimethyl groups on the benzo[d]thiazol in the target compound enhance lipophilicity and steric hindrance compared to unsubstituted analogs like 3ar . This may reduce metabolic degradation but limit binding to polar active sites.
  • Electron-Donating vs. Withdrawing Groups: The para-dimethylamino group in the target compound is electron-donating, increasing electron density on the benzamide ring. This contrasts with electron-withdrawing groups (e.g., chloro in ), which could alter reactivity or binding affinity.
  • Linkage Flexibility : The ylidene linkage in the target compound provides rigidity compared to the more flexible amide bond in 3ar or the imine in .

Comparison :

  • Yields for thiadiazole/thiazole derivatives (e.g., 4g: 82%) are generally higher than those for benzo[d]thiazol derivatives (3ar: 57%), possibly due to steric challenges in the latter .
  • The dimethylamino group in the target compound may require protection during synthesis to prevent undesired side reactions.
2.3. Spectroscopic and Physical Properties
Property Target Compound Compound 4g Compound 3ar
Melting Point Not reported 200°C Not reported
IR (C=O) ~1600–1680 cm⁻¹ (expected) 1690, 1638 cm⁻¹ Not reported
¹H-NMR (Aromatic) Multiplets for trimethyl groups and dimethylamino protons 7.36–7.72 (m, Ar-H) Not reported
Mass Spec (M+) Not reported 392 (M+) 348 (M+)

Insights :

  • The target compound’s ¹H-NMR would show distinct resonances for the three methyl groups (δ ~2.1–2.5 ppm) and dimethylamino protons (δ ~2.9–3.1 ppm).
  • IR spectra for related compounds (e.g., 4g) confirm the presence of carbonyl groups (C=O at ~1638–1690 cm⁻¹), which are critical for hydrogen bonding .
2.4. Bioactivity Implications

While direct bioactivity data for the target compound is unavailable, suggests that structurally similar compounds cluster by mode of action. For example:

  • Thiadiazoles (e.g., 4g) : Often exhibit antimicrobial or anticancer activity due to interactions with DNA or enzymes like topoisomerases .
  • Chlorophenyl derivatives (e.g., ) : Enhanced cytotoxicity from the chloro group’s electron-withdrawing effects.

Biological Activity

(E)-4-(dimethylamino)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a dimethylamino group and a benzothiazole moiety. The molecular formula for this compound is C18H20N2OS, with a molecular weight of 314.43 g/mol.

Antitumor Activity

Recent studies have demonstrated that compounds with similar structures exhibit promising antitumor activity. For instance:

  • Cell Line Studies : Research conducted on various human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity and BrdU proliferation assays revealed that benzothiazole derivatives can inhibit cell proliferation effectively. Compounds similar to this compound showed IC50 values ranging from 0.85 μM to 6.75 μM in 2D assays .
Compound IDCell LineIC50 (μM) in 2D AssayIC50 (μM) in 3D Assay
Compound 5A5492.12 ± 0.214.01 ± 0.95
Compound 8HCC8276.26 ± 0.3320.46 ± 8.63
Compound 15NCI-H3581.73 ± 0.0116.00 ± 9.38
  • Mechanism of Action : The mechanism by which these compounds exert their antitumor effects often involves intercalation into DNA or binding to the minor groove of DNA, disrupting replication and transcription processes .

Antimicrobial Activity

In addition to its antitumor properties, the compound exhibits notable antimicrobial activity against various pathogens:

  • Testing Methods : Antimicrobial efficacy was evaluated using broth microdilution methods according to CLSI guidelines against Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus. The results indicated that certain benzothiazole derivatives demonstrated significant antibacterial activity .
PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli<10 μg/mL
Staphylococcus aureus<5 μg/mL

Case Studies

  • Study on Benzothiazole Derivatives : A study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of several benzothiazole derivatives, including those structurally related to this compound. The findings suggested that modifications in the benzothiazole core significantly enhanced both antitumor and antimicrobial activities .
  • Research on DNA Binding : Further investigations into the binding affinity of these compounds with DNA revealed that they predominantly bind within the minor groove of AT-rich sequences, which is critical for their biological function .

Q & A

Q. What are the common synthetic routes for (E)-4-(dimethylamino)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide, and what starting materials are typically used?

The synthesis involves condensation reactions between benzamide derivatives and functionalized benzo[d]thiazole precursors. Key steps include:

  • Step 1 : Preparation of the benzo[d]thiazole scaffold via cyclization of 3,4,6-trimethyl-substituted precursors under acidic conditions.
  • Step 2 : Introduction of the dimethylamino group via nucleophilic substitution or alkylation reactions.
  • Step 3 : Formation of the imine (ylidene) linkage through condensation with 4-(dimethylamino)benzaldehyde under reflux in ethanol or DMF . Common starting materials include trimethylbenzo[d]thiazole derivatives, dimethylamine, and 4-substituted benzamides. Reaction optimization (e.g., solvent polarity, temperature) is critical for yield improvement .

Q. How is the structure and purity of this compound confirmed in academic research?

Analytical techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and stereochemistry (e.g., E-configuration of the imine bond) .
  • HPLC : Purity assessment (e.g., >98% purity achieved via reverse-phase chromatography in similar thiazole derivatives) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula and fragmentation patterns .
  • X-ray Crystallography : For unambiguous determination of 3D conformation and hydrogen-bonding interactions (if crystals are obtainable) .

Q. What structural features of this compound are hypothesized to influence its biological activity?

Key features include:

  • Benzo[d]thiazole Core : Enhances π-π stacking with biological targets like enzyme active sites .
  • Dimethylamino Group : Introduces basicity and potential for hydrogen bonding or electrostatic interactions .
  • Trimethyl Substituents : Improve lipophilicity and membrane permeability .
  • Imine Linkage : Stabilizes the planar conformation, critical for target binding .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing by-products?

Methodological strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity for condensation steps .
  • Catalysis : Use of Lewis acids (e.g., ZnCl2_2) or organocatalysts to accelerate imine formation .
  • Temperature Control : Gradual heating (e.g., 60–80°C) prevents decomposition of thermally sensitive intermediates .
  • By-Product Analysis : TLC monitoring and column chromatography to isolate impurities (e.g., unreacted benzamide precursors) .

Q. How can contradictions in reported bioactivity data for this compound be resolved?

Contradictions may arise from:

  • Stereochemical Variations : Ensure the E-configuration is preserved (via NOESY NMR) to avoid inactive Z-isomers .
  • Purity Discrepancies : Re-evaluate bioassays using HPLC-validated samples (>95% purity) .
  • Assay Conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO tolerance limits) .
  • Comparative Studies : Benchmark against structurally similar compounds (e.g., diethylamino or sulfamoyl analogs) to isolate substituent effects .

Q. What computational approaches are recommended to study the mechanism of action of this compound?

Advanced strategies include:

  • Molecular Docking : Predict binding affinities to targets like kinases or GPCRs using AutoDock Vina or Schrödinger Suite .
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories (e.g., GROMACS) .
  • QSAR Modeling : Correlate substituent electronic parameters (e.g., Hammett constants) with bioactivity data from analogs .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites .

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s potency?

SAR approaches include:

  • Substituent Variation : Synthesize analogs with:
  • Alkyl Groups : Replace trimethyl with bulkier tert-butyl to probe steric effects.
  • Electron-Withdrawing Groups : Introduce nitro or cyano groups to modulate electron density .
    • Bioisosteric Replacement : Swap the benzo[d]thiazole with benzimidazole or indole cores to compare target selectivity .
    • Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bond donors) using MOE or Discovery Studio .

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